molecular formula C8H8N2O B1316233 3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 40000-79-1

3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B1316233
CAS RN: 40000-79-1
M. Wt: 148.16 g/mol
InChI Key: KQJVDEBWHJRJBT-UHFFFAOYSA-N
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Description

3,4-dihydro-1,8-naphthyridin-2(1H)-one is a chemical compound with the molecular weight of 148.16 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved via microwave-activated inverse electron-demand Diels–Alder reactions . The process involves the use of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain . Alkynes are first subjected to the Sonogashira cross-coupling reaction with aryl halides, the product of which then undergoes an intramolecular inverse electron-demand Diels–Alder reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-1,8-naphthyridin-2(1H)-one is represented by the InChI code 1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11) . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-1,8-naphthyridin-2(1H)-one primarily include the inverse electron-demand Diels–Alder reaction and the Sonogashira cross-coupling reaction . These reactions are key to the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-1,8-naphthyridin-2(1H)-one include a molecular weight of 148.16 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions : Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized using inverse electron-demand Diels–Alder reaction. This involves the combination of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain. This method provides an efficient route for producing 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones (Fadel et al., 2014).

Applications in Dimetal Chemistry

  • Functionalized 1,8-Naphthyridine Ligands : These compounds are used in dimetal chemistry due to their simpler synthetic routes and versatile nature. They are involved in studies around metal–metal distances in paddlewheel complexes, cyclometalation, and formation of metallosupramolecular architectures (Bera et al., 2009).

Organic Semiconductor Materials

  • Opto-electrical Properties and Quantum Chemistry : 4,8-Substituted 1,5-naphthyridines show potential as blue-emitting materials, electron-transport materials, and hole-injecting/hole-transport materials for OLEDs. Their thermal robustness and low optical band gaps make them suitable for high-efficiency OLEDs (Wang et al., 2012).

Pharmaceutical Applications

  • Antibacterial Agents and Molecular Docking Studies : Some 1,8-naphthyridine derivatives have been identified as potential antibacterial agents, with their effectiveness demonstrated against various bacteria. Molecular docking studies aid in understanding their interactions at the molecular level (Sakram et al., 2020).

  • (Oliveras et al., 2021).

Sensor Development

  • Fluorescent Sensor for Ni2+ Ions and Live Cell Imaging : A pyrene-based fluorescent probe involving 1,8-naphthyridine was developed for selective detection of Ni2+ ions. Its low cytotoxicity and strong fluorescence emission in living cells indicate its applicability as a novel chemosensor (Khan et al., 2018).

  • 1,8-Naphthyridine-Based Fluorescent Receptors for Picric Acid Detection : These sensors demonstrate high efficiency in detecting picric acid in aqueous media, showcasing their potential for environmental monitoring and safety applications (Chahal & Sankar, 2015).

properties

IUPAC Name

3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJVDEBWHJRJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579709
Record name 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1,8-naphthyridin-2(1H)-one

CAS RN

40000-79-1
Record name 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In step (a) trimethylacetamide may be reacted with 2-chloro-6-(methyloxy)pyridine. In step (b) the product of step (a) may be treated with n-butyl lithium and 1,2-dibromoethane. The product from step (b) may be treated in step (c) with n-butyl acrylate. Hydrogenation in the presence of palladium on carbon in step (d) can yield the hydrogenated product. The product of step (d) may be cyclised in step (e) to yield the 3,4-dihydro-1,8-naphthyridin-2(1H)-one by treatment with hydrochloric acid. In step (f) the oxirane may be formed by reaction with sodium hydride then with (2S)-2-oxiranylmethyl 3-nitrobenzenesulfonate. Cyclisation to the imidazonaphthyridine may be done by heating the oxirane, or microwave power. Step (h) to attach the 4-(N-tert-butoxycarbonylamino) piperidine moiety may be performed by formation of the methanesulfonate, then reaction with the corresponding amine. Aromatisation of the ring in step (i) may be done by treatment with DDQ followed by heating. The amine may then be deprotected using acid hydrolysis, step (j) to yield the amine (IIA), which may then be reacted with a compound of Formula IIB e.g. an aldehyde to form the compound of Formula (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Badland, R Carroll, C Chadwick, JWC Cheung… - Tetrahedron …, 2011 - Elsevier
An enantioselective synthesis of (R)- and (S)-3-amino-7-methyl-3,4-dihydro-1H-[1,8]naphthyridin-2-one via an asymmetric reduction and spontaneous cyclisation is reported. …
Number of citations: 4 www.sciencedirect.com
S Mithula, A Nandikolla, S Murugesan… - Future Medicinal …, 2021 - Future Science
Among all nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has recently gained an immense amount of curiosity from numerous researchers across fields of medicinal …
Number of citations: 5 www.future-science.com
JT Repine, DS Johnson, T Stuk, AD White, MA Stier… - Tetrahedron …, 2007 - Elsevier
Synthesis of fluorinated 1,8-naphthyridinone derivatives - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF Download …
Number of citations: 7 www.sciencedirect.com
V Snieckus, MAJ Miah - Synfacts, 2019 - thieme-connect.com
Significance: A method for the synthesis of indolin-2-ones 2 and dihydroquinolin-2-ones 3 from ortho-nitrostyrene through a palladium-catalyzed cyclocarbonylation reaction involving …
Number of citations: 0 www.thieme-connect.com
J Zhou, B Li, F Hu, BF Shi - Organic letters, 2013 - ACS Publications
A Rh(III)-catalyzed oxidative olefination of pyridines and quinolines has been achieved. This method has a broad substrate scope and has been applied to the expeditious, multigram-…
Number of citations: 98 pubs.acs.org
C Abate, S Ferorelli, M Niso, C Lovicario… - …, 2012 - Wiley Online Library
σ 2 Receptor research is receiving increasing interest with regard to the potential of σ 2 proteins as targets for tumor therapy and diagnosis. Nevertheless, knowledge about the σ 2 …
AE Gould, R Adams, S Adhikari… - Journal of medicinal …, 2011 - ACS Publications
Inhibition of mutant B-Raf signaling, through either direct inhibition of the enzyme or inhibition of MEK, the direct substrate of Raf, has been demonstrated preclinically to inhibit tumor …
Number of citations: 41 pubs.acs.org
WP Mai, GC Sun, JT Wang, G Song… - The Journal of …, 2014 - ACS Publications
A silver-catalyzed efficient and practical synthesis of 3-acyl-4-arylquinolin-2(1H)-ones or 3-acyl-4-aryldihydroquinolin-2(1H)-ones through intermolecular radical addition/cyclization in …
Number of citations: 110 pubs.acs.org
J Feng, T Li, S Liang, C Zhang, X Tan, N Ding… - Medicinal Chemistry …, 2020 - Springer
The diaryl ureas are very important fragments in medicinal chemistry. By means of computer-aided design, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and …
Number of citations: 3 link.springer.com
E Brachet, P Belmont - Curr. Org. Chem, 2016 - researchgate.net
In this review we chose to concentrate on the bibliography data from 2013 to 2015 (until February), related to the application of the Inverse Electron Demand Diels-Alder (IEDDA) …
Number of citations: 22 www.researchgate.net

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